molecular formula C21H20N4O5 B2669464 5-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile CAS No. 941968-39-4

5-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile

Cat. No.: B2669464
CAS No.: 941968-39-4
M. Wt: 408.414
InChI Key: ZFGFQXYUZMAARF-UHFFFAOYSA-N
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Description

5-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C21H20N4O5 and its molecular weight is 408.414. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Several studies have synthesized and tested related compounds for their antimicrobial properties. For instance, compounds derived from furan-2-carbohydrazide, including those incorporating piperazine moieties, have been evaluated for their effectiveness against various microorganisms. These compounds have shown activity against tested bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Basoğlu et al., 2013).

Antidepressant and Antianxiety Effects

Research on derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine has explored their potential antidepressant and antianxiety effects. Studies using animal models have shown that some of these compounds significantly reduced immobility times and exhibited considerable antianxiety activity, indicating potential applications in treating mood disorders (Kumar et al., 2017).

Anti-Proliferative Activities

Compounds featuring 1,3,4-oxadiazole and piperazine derivatives have been investigated for their anti-proliferative effects against various cancer cell lines. Certain derivatives have demonstrated broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, some of these compounds have shown optimal anti-proliferative activity, suggesting their utility in developing cancer therapeutics (Al-Wahaibi et al., 2021).

Enzyme Inhibition for Antibacterial Applications

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized and evaluated for their antibacterial efficacy, particularly against bacterial biofilms and the MurB enzyme, an essential component in bacterial cell wall synthesis. These compounds have shown excellent inhibitory activities, with one compound being particularly effective against MRSA and VRE strains, outperforming the reference drug Ciprofloxacin in biofilm inhibition activities. This highlights the potential of these derivatives in combating bacterial resistance and biofilm-associated infections (Mekky & Sanad, 2020).

Properties

IUPAC Name

5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5/c1-27-16-6-5-14(12-18(16)28-2)20(26)24-7-9-25(10-8-24)21-15(13-22)23-19(30-21)17-4-3-11-29-17/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGFQXYUZMAARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CO4)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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